5-bromo-1H-indole-1-carbodithioic acid
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Overview
Description
5-Bromo-1H-indole-1-carbodithioic acid is an organic compound with the molecular formula C9H6BrNS2. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromoindole with carbon disulfide and a base, such as potassium hydroxide, to form the desired compound .
Industrial Production Methods
the general approach involves large-scale bromination and subsequent functionalization of indole derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiol or other sulfur-containing groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-1H-indole-1-carbodithioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-1-carbodithioic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-1H-indole-1-carbodithioic acid include:
- 5-Bromo-1H-indole-2-carboxylic acid
- 1H-Indole-1-carbodithioic acid
- 5-Bromo-1H-indole-3-carboxaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrNS2 |
---|---|
Molecular Weight |
272.2 g/mol |
IUPAC Name |
5-bromoindole-1-carbodithioic acid |
InChI |
InChI=1S/C9H6BrNS2/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13/h1-5H,(H,12,13) |
InChI Key |
JLCAJEDNAWJGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C(=S)S)C=C1Br |
Origin of Product |
United States |
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